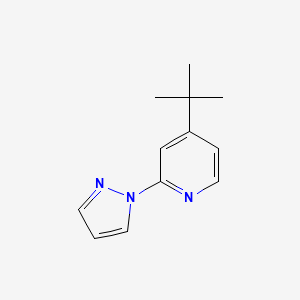
4-Tert-butyl-2-(1h-pyrazol-1-yl)pyridine
Overview
Description
4-Tert-butyl-2-(1h-pyrazol-1-yl)pyridine is a useful research compound. Its molecular formula is C12H15N3 and its molecular weight is 201.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Reaction Media
A study focused on the synthesis of a series of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles demonstrates the use of 4-tert-butyl-2-(1h-pyrazol-1-yl)pyridine in creating pyrazole compounds. This synthesis involved various reaction media, notably pyridine, and showed that different media can influence the regioselectivity of the resulting pyrazoles (Martins et al., 2012).
Ligands for Metal Extraction
The compound has been used in synthesizing pyrazole-based pyridine ligands. These ligands, including 2-[3-(tert-butyl)-1H-pyrazol-5-yl]-pyridine, were effective in extracting nickel(II) and copper(II) from solutions. This application highlights its potential in selective metal extraction processes (Pearce et al., 2017).
Photophysical Properties
The photophysical properties of Pt(II) complexes incorporating this compound have been studied. These complexes exhibited mechanoluminescence and were used in high-efficiency organic light-emitting diodes (OLEDs), indicating the compound's utility in advanced material science and lighting technology (Huang et al., 2013).
Coordination Chemistry
Derivatives of 2,6-di(pyrazol-1-yl)pyridine, including structures similar to this compound, have been explored for their coordination chemistry. These compounds have shown promise in creating luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties (Halcrow, 2005).
Electroluminescent Properties
Investigations into near-infrared emitting binuclear platinum (II) complexes used derivatives of this compound. These studies revealed the compound's significant role in improving the electroluminescent properties of these complexes, which are essential for optoelectronic applications (Su et al., 2016).
Catalysis and Polymerization
The compound has also found use in catalysis, specifically in the oligomerization and polymerization of ethylene. Nickel(II) complexes containing derivatives of this compound were found to catalyze the production of branched polyethylene, demonstrating the compound's potential in polymer science (Obuah et al., 2014).
Antitumor Agents
Research into Au(iii) complexes with ligands derived from this compound aimed to explore their potential as antitumor agents. These complexes showed moderate binding affinity to DNA and induced apoptosis in certain cell lines, indicating possible medical applications (Radisavljević et al., 2018).
Crystallography
The compound has been a subject of crystallographic studies, particularly in understanding the hydrogen-bonded structures and π-stacking interactions. These studies provide insights into the molecular architecture and potential applications in materials science (Tan et al., 2012).
Electronic Properties
Carbonyl molybdenum and tungsten derivatives containing this compound have been synthesized and characterized. Studies of these complexes have explored their electronic properties, contributing to the field of inorganic and coordination chemistry (Ji, 2011).
Medicinal Chemistry
In the field of medicinal chemistry, derivatives of this compound have been used to develop inhibitors for p38alpha MAP kinase, a target for treating autoimmune diseases. This research underscores the compound's relevance in drug discovery (Regan et al., 2003).
Properties
IUPAC Name |
4-tert-butyl-2-pyrazol-1-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-12(2,3)10-5-7-13-11(9-10)15-8-4-6-14-15/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOIPESGJSYYVQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)N2C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 2-cyclopropyl-6-(3,5-dimethylisoxazol-4-yl)-4-(tetrahydrofuran-2-carbonyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B8226713.png)
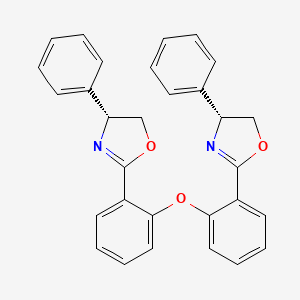



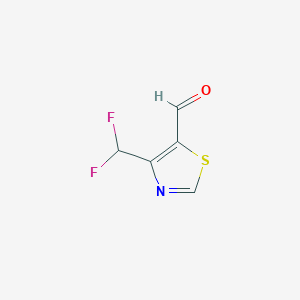

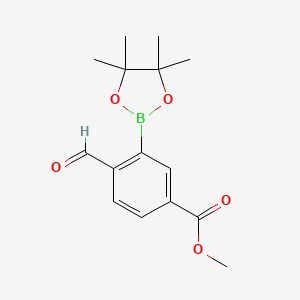
![2-(benzyloxy)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B8226770.png)
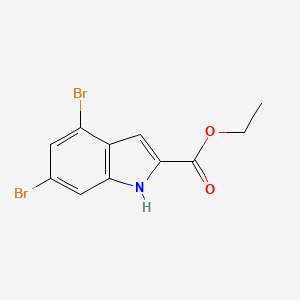
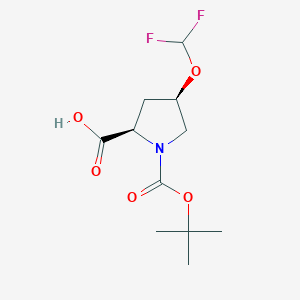
![3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid](/img/structure/B8226778.png)
![Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate](/img/structure/B8226781.png)

